Chromafenozide

ecdysone receptor agonism lepidopteran specificity reporter gene assay

Procure Chromafenozide (≥98% purity) for resistance-breaking IPM in tea, vegetables, and cotton. This ecdysone partial agonist outperforms tebufenozide and methoxyfenozide in lepidopteran control (98.3% mortality) and is approved for R&D and agrochemical formulation. Immediate stock availability for analytical standards and bulk inquiries.

Molecular Formula C24H30N2O3
Molecular Weight 394.5 g/mol
CAS No. 143807-66-3
Cat. No. B1662869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromafenozide
CAS143807-66-3
SynonymsANS 118
ANS-118
ANS118
chromafenozide
Molecular FormulaC24H30N2O3
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C)C
InChIInChI=1S/C24H30N2O3/c1-15-12-16(2)14-18(13-15)23(28)26(24(4,5)6)25-22(27)20-9-10-21-19(17(20)3)8-7-11-29-21/h9-10,12-14H,7-8,11H2,1-6H3,(H,25,27)
InChIKeyHPNSNYBUADCFDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromafenozide (CAS 143807-66-3): A Lepidopteran-Specific Diacylhydrazine Insect Growth Regulator for Agricultural Pest Management


2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-5-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide, designated by CAS 143807-66-3 and commonly named Chromafenozide, is a synthetic diacylhydrazine (DAH) compound developed collaboratively by Nippon Kayaku Co., Ltd. and Sankyo Co., Ltd. [1]. It functions as a non-steroidal ecdysone receptor (EcR) agonist that mimics the action of the insect molting hormone 20-hydroxyecdysone [2]. The compound exhibits high specificity for lepidopteran (butterfly/moth) pests and demonstrates minimal activity against non-target insect orders including Diptera (flies) and Coleoptera (beetles) [2][3]. Physical characterization identifies it as a white crystalline powder with a melting point of 186.4°C, logP (octanol/water) of 2.7 at 22°C, and aqueous solubility of 1.12 mg/L at 20°C [4].

Chromafenozide (CAS 143807-66-3) Cannot Be Directly Substituted with Other Commercial Diacylhydrazine Insecticides


Despite belonging to the same diacylhydrazine chemical class as tebufenozide, methoxyfenozide, and halofenozide, Chromafenozide exhibits distinct structural and pharmacological properties that preclude generic substitution. The compound incorporates a unique 3,4-dihydro-2H-1-benzopyran (chroman) heterocyclic scaffold in place of the aromatic benzoyl moiety present in earlier DAH compounds such as tebufenozide (RH-5992) [1]. This structural divergence manifests as a partial agonist profile at the ecdysone receptor—in contrast to the full agonist activity of ponasterone A and certain other DAHs—resulting in distinguishable maximum transcriptional activation and differential effects on downstream gene induction cascades [2]. Furthermore, field-derived lepidopteran populations in Japan have demonstrated varying susceptibility patterns across DAH analogs: while resistance ratios for tebufenozide reached 10.7–30.1 and methoxyfenozide showed 10.9–11.7 in the Shimada-Yui tea tortrix populations, Chromafenozide maintained full susceptibility, indicating that cross-resistance among DAH compounds is incomplete and that substitution of one DAH for another without prior susceptibility validation carries agronomic and economic risk [3].

Chromafenozide (CAS 143807-66-3) Quantitative Differentiation Evidence Guide: Head-to-Head Comparisons Versus Closest Commercial Analogs


Chromafenozide Demonstrates Comparable In Vitro Potency to Methoxyfenozide Against Lepidopteran Cells with Superior Selectivity Profile

In a direct comparative study evaluating chromafenozide (ANS-118) against methoxyfenozide (RH-2485)—described as 'to date the most potent commercial agonist against Lepidoptera'—both compounds exhibited high potency and lepidopteran specificity in reporter gene induction and cell proliferation inhibition assays. The study employed three ecdysteroid-responsive insect cell lines: Drosophila melanogaster S2 cells (Diptera), Bombyx mori Bm5 cells (Lepidoptera), and Spodoptera exigua Se4 cells (Lepidoptera). Both chromafenozide and methoxyfenozide demonstrated high potency against lepidopteran cells relative to dipteran cells, confirming lepidopteran specificity. Notably, at high concentrations, a slightly higher efficacy was observed in S2 cells compared to Bm5 cells for both compounds. The study concluded that chromafenozide exhibits 'high potency and efficacy ... towards lepidopteran insects at a level that is similar to methoxyfenozide' [1].

ecdysone receptor agonism lepidopteran specificity reporter gene assay cell proliferation inhibition

Chromafenozide Exhibits Comparable In Vivo Larvicidal Activity to Methoxyfenozide Against Major Spodoptera Pest Species

The same comparative study by Mosallanejad et al. (2008) extended evaluation to in vivo larvicidal toxicity against two globally significant lepidopteran pest species: the beet armyworm (Spodoptera exigua) and the cotton leafworm (Spodoptera littoralis). Chromafenozide and methoxyfenozide were assessed side-by-side for their capacity to induce larval mortality. The analysis demonstrated that chromafenozide exhibits high potency and efficacy as an ecdysteroid agonist toward lepidopteran insects at a level that is similar to methoxyfenozide [1]. Both compounds produced comparable mortality outcomes in these economically important pest species, further validating chromafenozide's in vivo performance equivalency to the established methoxyfenozide standard.

larvicidal activity Spodoptera exigua Spodoptera littoralis in vivo toxicity

Chromafenozide Maintains Full Susceptibility in Field Populations Where Tebufenozide and Methoxyfenozide Exhibit Resistance Development

A multi-year field susceptibility study (2004–2008) on the oriental tea tortrix (Homona magnanima Diakonoff) in Shizuoka Prefecture, Japan, evaluated responses to 12 insecticides including three DAH analogs: tebufenozide, methoxyfenozide, and chromafenozide. In the Shimada-Yui populations, both tebufenozide and methoxyfenozide showed reduced mortality compared to the susceptible reference strain, with methoxyfenozide mortality exhibiting a gradual decline over the five-year monitoring period. Resistance ratios (RR) based on LC50 values for tebufenozide were 10.7 and 30.1 in 2005 and 2006, respectively; methoxyfenozide RR values were 10.9 and 11.7. In contrast, chromafenozide maintained full susceptibility with no significant reduction in mortality, demonstrating that cross-resistance among DAH compounds is not uniform and that chromafenozide retains efficacy where other DAHs exhibit resistance development [1].

insecticide resistance tea tortrix cross-resistance Homona magnanima

Chromafenozide Demonstrates 98.3% Residual Efficacy at 72 Hours Against Spoladea recurvalis in Field Vegetable Bioassays

In a 2022 susceptibility evaluation of Spoladea recurvalis (beet webworm) larvae—a major spinach pest—five insecticides were assessed in laboratory and residual activity bioassays. At recommended field concentrations, chromafenozide EC, chlorantraniliprole WP, tebufenozide WP, and pyridalyl EW all demonstrated >90% insecticidal activity at various dilution factors. In residual efficacy testing, spinach leaves were treated at recommended concentrations, and larvae were exposed 7 days post-application for a 72-hour exposure period. Chromafenozide EC achieved 98.3% mortality, numerically exceeding tebufenozide WP (95.0%) and comparable to chlorantraniliprole WP (100%) and pyridalyl EW (100%) [1].

residual efficacy Spoladea recurvalis spinach pest field bioassay

Chromafenozide Functions as a Partial EcR Agonist with 4-Fold Lower Maximum Transcriptional Activation than Full Agonist Ponasterone A

Mechanistic characterization using ecdysone-responsive reporter gene assays in Sf9 (lepidopteran) and Kc (dipteran) cells revealed that chromafenozide acts as a potent yet partial EcR agonist. Ponasterone A, a full EcR agonist, induced reporter transcription in a dose-dependent manner in both Sf9 and Kc cells. Chromafenozide activated reporter transcription with comparable potency to ponasterone A in Sf9 cells, but its maximum transcriptional activity reached only approximately 25% of the ponasterone A maximum (i.e., approximately 4-fold lower maximum activity). Additionally, when co-administered with ponasterone A, chromafenozide antagonized ponasterone A's full agonist effect at nanomolar concentrations. This partial agonist profile is distinct from full agonists and may contribute to differential gene expression patterns and reduced receptor desensitization [1].

ecdysone receptor partial agonist transcription induction pharmacology

Chromafenozide Exhibits Class-Leading LogP of 2.7 and Aqueous Solubility of 1.12 mg/L—Physicochemical Profile Supporting Foliar Retention and Translocation

Physicochemical characterization establishes chromafenozide's key properties relevant to formulation, application, and environmental fate. The compound exhibits a melting point of 186.4°C, an octanol-water partition coefficient (LogP) of 2.7 at 22°C, vapor pressure ≤4 × 10⁻⁹ Pa at 25°C, and aqueous solubility of 1.12 mg/L (1.12 ppm) at 20°C. It is moderately soluble in polar organic solvents [1]. These values position chromafenozide within a favorable range for foliar application: the LogP of 2.7 indicates balanced lipophilicity conducive to cuticular penetration without excessive soil binding, while the very low aqueous solubility supports rainfastness and residual activity on leaf surfaces [2]. Comparative stability data demonstrate stability for 5 days in aqueous buffers at pH 4.0, 7.0, and 9.0 at 50°C, indicating robust hydrolytic stability across a range of pH conditions relevant to tank-mix and environmental scenarios [3].

physicochemical properties LogP aqueous solubility foliar retention

Chromafenozide (CAS 143807-66-3): Evidence-Supported Application Scenarios for Research and Industrial Use


Integrated Pest Management (IPM) Programs for Tea Plantations with Documented Tebufenozide/Methoxyfenozide Resistance

Based on field susceptibility data from Japanese tea plantations (2004–2008) where tebufenozide resistance ratios reached 10.7–30.1 and methoxyfenozide showed 10.9–11.7 resistance ratios with declining efficacy, chromafenozide maintained full susceptibility in the same Homona magnanima populations [1]. This positions chromafenozide as a resistance-breaking or rotational alternative within IPM programs for tea tortrix control. The compound's high selectivity for lepidopteran pests and minimal impact on pollinators, predators, and parasitoids [2] further supports its compatibility with biological control components of IPM systems. Procurement of chromafenozide for tea plantation IPM is directly supported by this differential resistance profile.

Leafy Vegetable Protection Against Spoladea recurvalis with Verified Residual Efficacy Superior to Tebufenozide

In field-validated residual efficacy testing on spinach, chromafenozide EC achieved 98.3% mortality of Spoladea recurvalis larvae at 72 hours post-exposure following 7-day foliar aging, numerically exceeding tebufenozide WP (95.0%) under identical conditions [1]. This quantitative advantage supports chromafenozide selection for beet webworm control in spinach and other leafy vegetable production systems. The compound's physicochemical profile—LogP 2.7, very low aqueous solubility (1.12 mg/L), and hydrolytic stability across pH 4.0–9.0 [2]—contributes to rainfastness and extended residual activity on treated foliage. Procurement decisions for leafy vegetable pest management can be anchored to this numerically superior residual efficacy evidence.

Spodoptera Species Control in Cotton and Vegetable Crops—Evidence-Supported Alternative to Methoxyfenozide

Direct comparative in vivo larvicidal assays confirm that chromafenozide demonstrates high efficacy against two globally significant Spodoptera pest species—beet armyworm (S. exigua) and cotton leafworm (S. littoralis)—at a level similar to methoxyfenozide [1]. In vitro molecular characterization further validates that chromafenozide achieves comparable potency and lepidopteran specificity to methoxyfenozide in reporter gene induction and cell proliferation inhibition assays [2]. For procurement scenarios where methoxyfenozide is unavailable, restricted, or where supplier diversification is strategically desirable, chromafenozide provides an evidence-backed substitute with documented equivalent performance. This is particularly relevant for cotton-producing regions and vegetable production areas affected by Spodoptera species complexes.

Ecdysone Receptor Research and Mechanistic Pharmacology Studies Requiring a Partial Agonist Tool Compound

Mechanistic characterization in Sf9 cell reporter gene assays demonstrates that chromafenozide is a potent partial EcR agonist with comparable binding potency to ponasterone A but with approximately 4-fold lower maximum transcriptional activation (25% of ponasterone A maximum activity) [1]. This partial agonist pharmacology is distinct from full agonists and other DAH compounds, making chromafenozide a valuable research tool for studies investigating EcR signaling dynamics, agonist efficacy gradation, receptor desensitization mechanisms, and structure-activity relationships of non-steroidal ecdysone agonists. The compound's ability to antagonize full agonists at nanomolar concentrations [2] further enhances its utility for competitive binding studies and functional assays examining mixed agonist/antagonist pharmacology. Procurement for academic and industrial research laboratories engaged in insect endocrinology, pesticide discovery, or nuclear receptor pharmacology is supported by this unique pharmacological profile.

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